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molecular formula C8H15N B057816 2-(1-Cyclohexenyl)ethylamine CAS No. 3399-73-3

2-(1-Cyclohexenyl)ethylamine

Cat. No. B057816
M. Wt: 125.21 g/mol
InChI Key: IUDMXOOVKMKODN-UHFFFAOYSA-N
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Patent
US06852752B2

Procedure details

To a solution of methyl bromoacetate (5 g, 32.7 mmol) in DCM (150 mL) was added 2-(1-cyclohexenyl)ethylamine (11.4 ml, 81.71 mmol) over 5 min. After 2 h, the solvent was removed and the residue purified on silica gel (Merck 60; (1:9) ethyl acetate/hexane) to afford methyl 2-[N-(2-cyclohex-1-enyl)ethylamino]acetate (5.0 g, 78%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH3:6])=[O:4].[C:7]1([CH2:13][CH2:14][NH2:15])[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]=1>C(Cl)Cl>[CH:8]1[CH2:9][CH2:10][CH2:11][CH2:12][C:7]=1[CH2:13][CH2:14][NH:15][CH2:2][C:3]([O:5][CH3:6])=[O:4]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
11.4 mL
Type
reactant
Smiles
C1(=CCCCC1)CCN
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue purified on silica gel (Merck 60; (1:9) ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=C(CCCC1)CCNCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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